2-(Aminomethyl)-3-methylbutanoic acid
CAS No.: 16934-21-7; 203854-54-0; 210345-86-1
Cat. No.: VC5833846
Molecular Formula: C6H13NO2
Molecular Weight: 131.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16934-21-7; 203854-54-0; 210345-86-1 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.175 |
| IUPAC Name | 2-(aminomethyl)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
| Standard InChI Key | UUQYMNPVPQLPID-UHFFFAOYSA-N |
| SMILES | CC(C)C(CN)C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s backbone consists of a four-carbon chain with critical functional groups:
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Aminomethyl group (-CHNH): Positioned at C2, this group confers nucleophilic reactivity, enabling peptide bond formation and metal coordination .
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Methyl branch (-CH(CH): At C3, this substituent introduces steric hindrance, influencing conformational stability and solubility .
The stereochemistry of the C2 center defines its enantiomers:
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(R)-2-(Aminomethyl)-3-methylbutanoic acid (CID 11018900):
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Racemic mixture (CID 15775457):
Table 1: Comparative Structural Properties
Synthesis and Analytical Characterization
Synthetic Routes
While direct synthesis protocols for 2-(aminomethyl)-3-methylbutanoic acid are sparingly documented, analogous β-amino acid methodologies suggest potential pathways:
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Strecker Synthesis: Reaction of 3-methylbutanal with ammonium cyanide, followed by hydrolysis to yield the aminomethyl group .
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Enzymatic Resolution: Use of lipases or acylases to separate enantiomers from racemic mixtures, enhancing optical purity .
Spectroscopic Profiling
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Infrared (IR) Spectroscopy:
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Nuclear Magnetic Resonance (NMR):
Table 2: Predicted Collision Cross Section (CCS) for (R)-Enantiomer
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 132.10192 | 129.1 |
| [M+Na] | 154.08386 | 136.5 |
| [M-H] | 130.08736 | 127.3 |
Functional Applications and Industrial Relevance
Pharmaceutical Development
The compound serves as a chiral building block in neurologically active agents. For example, its hydrochloride salt (ChemImpex) enhances blood-brain barrier permeability in GABA analogue prodrugs .
Peptide Engineering
Incorporation into peptide backbones introduces conformational rigidity, improving protease resistance. This property is exploited in antimicrobial peptide design .
Materials Science
Coordination complexes with transition metals (e.g., Cr(III), V(IV)) exhibit antibacterial activity, though such studies predominantly involve structurally similar amino acids .
Future Research Directions
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Enantioselective Synthesis: Developing cost-effective catalytic asymmetric methods.
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Pharmacokinetic Studies: Evaluating oral bioavailability and metabolic pathways.
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Ecotoxicology: Assessing environmental persistence and bioaccumulation potential.
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